Norartocarpetin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norartocarpetin can be synthesized through various chemical routes. One common method involves the use of flavonoid precursors, which undergo hydroxylation reactions to introduce hydroxyl groups at specific positions on the flavone structure . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the correct placement of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the bark and twigs of Artocarpus species . The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form. Additionally, microemulsion techniques have been developed to improve the solubility and stability of this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Norartocarpetin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced flavonoid derivatives.
Substitution: This reaction involves the replacement of hydroxyl groups with other functional groups, such as methoxy or acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and acetylated derivatives of this compound .
Scientific Research Applications
Chemistry: Norartocarpetin is used as a model compound in the study of flavonoid chemistry, particularly in understanding the reactivity and stability of hydroxylated flavones .
Biology: In biological research, this compound is studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .
Medicine: this compound has shown potential in medical research as a tyrosinase inhibitor, which makes it a candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders . It also exhibits anti-inflammatory and anticancer properties, making it a subject of interest in cancer research .
Industry: In the cosmetic industry, this compound is used in formulations for skin-whitening products due to its ability to inhibit melanin production . Additionally, it is used as an antibrowning agent in the food industry to prevent the browning of fresh-cut fruits .
Mechanism of Action
Norartocarpetin exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis . It downregulates the expression of microphthalmia-associated transcription factor (MITF) and tyrosinases (TRP-1 and TRP-2), leading to decreased melanin production . This process is mediated by the phosphorylation of mitogen-activated protein kinases (MAPKs) such as phospho-JNK and phospho-p38 .
Comparison with Similar Compounds
Quercetin: Another flavonoid with antioxidant and tyrosinase inhibitory activities.
Kaempferol: A flavonoid known for its anti-inflammatory and anticancer properties.
Luteolin: A flavonoid with strong antioxidant and anti-inflammatory activities.
Uniqueness: Norartocarpetin is unique due to its specific hydroxylation pattern, which contributes to its strong tyrosinase inhibitory activity and its potential use in skin-whitening and antibrowning applications . Unlike some other flavonoids, this compound has shown non-cytotoxic effects in various cell lines, making it a safer option for cosmetic and medical applications .
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-6,16-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPIPFQOQGYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199963 | |
Record name | Norartocarpetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norartocarpetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
520-30-9 | |
Record name | Norartocarpetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norartocarpetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norartocarpetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norartocarpetin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y5RSY4BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Norartocarpetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
332 - 335 °C | |
Record name | Norartocarpetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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